![molecular formula C18H14FN3O4S2 B2734827 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898466-48-3](/img/structure/B2734827.png)
2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthetic protocol of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide .Molecular Structure Analysis
The chemical structures of thiophene derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .Chemical Reactions Analysis
Thiophene derivatives have been synthesized by various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The action of 1,4-zwitterionic pyridinium thiolates on precursors of Kobayashi’s arynes is accompanied by [3+2] heterocyclization with the formation of 1-benzothiophene-3-carboxylic acid esters .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .Scientific Research Applications
Enzyme Inhibition Applications
Aromatic sulfonamides, closely related to the chemical structure of interest, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. Compounds such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related derivatives exhibit nanomolar inhibitory concentrations against several isoenzymes, indicating potential applications in treating conditions associated with these enzymes, including glaucoma, epilepsy, and certain types of tumors (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Anticonvulsant and Cerebrovascular Activities
Sulfonamide derivatives, particularly those incorporating thiophene groups, have demonstrated significant anticonvulsant activities. For instance, compounds such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown potential in selectively increasing cerebral blood flow without causing significant diuresis, suggesting their use in treating cerebrovascular diseases and conditions requiring anticonvulsant interventions (I. T. Barnish, P. Cross, R. Dickinson, M. Parry, M. Randall, 1981).
Fluorescence Detection
The development of fluorescent probes for the detection of thiophenols over aliphatic thiols highlights another application area. A reaction-based fluorescent probe designed for this purpose demonstrated high selectivity and sensitivity, with successful application in determining thiophenols in water samples. This research indicates the potential of using such compounds in environmental and biological sensing technologies (Z. Wang, Deman Han, Wenping Jia, Qizhong Zhou, W. Deng, 2012).
Polymer Synthesis
In the field of polymer science, derivatives of thiophene carboxamides have been explored for their applications in creating novel polymers. The solvent-free synthesis of certain thiophene carboxamide derivatives has led to the development of materials with potential applications in electronic and optical devices due to their unique spectral properties and high purity (G. Thirunarayanan, K. Sekar, 2013).
Future Directions
properties
IUPAC Name |
2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGONRUHHXGEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide |
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